Triethyl phosphate
Overview
Description
Triethyl phosphate, also known as phosphoric acid triethyl ester, is an organic chemical compound with the formula (C₂H₅)₃PO₄. It is a colorless liquid that is miscible with water and has a variety of industrial and scientific applications. This compound is primarily used as an industrial catalyst, a polymer resin modifier, and a plasticizer. It is also employed as a solvent, flame retardant, and intermediate for pesticides and other chemicals .
Mechanism of Action
Target of Action
Triethylphosphate (TEP) is an organic chemical compound with the formula (C2H5)3PO4 . It primarily targets the Parathion hydrolase enzyme found in organisms like Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . It also interacts with the Cellular tumor antigen p53 in humans .
Mode of Action
For instance, it may affect the activity of Parathion hydrolase, an enzyme involved in the breakdown of organophosphates .
Biochemical Pathways
Given its interaction with parathion hydrolase, it may influence the metabolism of organophosphates
Pharmacokinetics
Its low molecular weight (1821547 g/mol) and water miscibility suggest it may have good bioavailability .
Result of Action
Given its interactions with Parathion hydrolase and Cellular tumor antigen p53, it may influence the metabolism of organophosphates and cellular processes regulated by p53
Action Environment
Environmental factors can influence the action, efficacy, and stability of TEP. It can readily leach through the soil, potentially contaminating groundwater . Its release into water bodies or soil can have adverse effects on aquatic life and ecosystems . Therefore, TEP should be handled and disposed of responsibly to prevent environmental contamination .
Biochemical Analysis
Cellular Effects
It is known that Triethylphosphate can form a strong chemical bonding interaction with perovskite (Pb–O) to passivate the defects produced during crystallization
Molecular Mechanism
It is known to interact with perovskite (Pb–O) in the context of solar cell fabrication
Temporal Effects in Laboratory Settings
Triethylphosphate has been used in laboratory settings, particularly in the fabrication of perovskite solar cells
Preparation Methods
Triethyl phosphate can be synthesized through various methods. One common method involves the esterification of phosphorus oxychloride with ethanol. This reaction typically occurs in a jacket-type cooling and stirring container, where phosphorus oxychloride reacts with ethanol in a molar ratio of 1:1 to 1:5. The mixture is then subjected to dealcoholization and dehydrochlorination to obtain triethylphosphate with high purity .
Another method involves reacting phosphorus trichloride with absolute ethanol in the presence of ammonia gas as an acid-binding agent and methyl red as an indicator. The byproduct ammonium chloride is filtered out, and the resulting triethyl phosphite is oxidized to form triethylphosphate. This method is advantageous due to its high yield and low unit consumption .
Chemical Reactions Analysis
Triethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with electrophiles in a Michaelis–Arbuzov reaction to produce organophosphonates. For example, the reaction between triethylphosphate and ethyl bromoacetate produces a phosphonate suitable for use in the Horner–Wadsworth–Emmons reaction .
Scientific Research Applications
Triethyl phosphate has numerous scientific research applications. It is used as a solvent in the preparation of hydrophobic poly(vinylidene fluoride) membranes for potential membrane distillation applications. These membranes are tailored based on parameters such as casting solution composition and operational conditions . Additionally, triethylphosphate is employed in the fabrication of high-efficiency and stable perovskite solar cells. It serves as a crystallization aid and humidity stabilizer, enhancing the performance and stability of the perovskite layer .
In the field of chemistry, triethylphosphate is used as an industrial catalyst in ketene synthesis, where it is hydrolyzed. It is also a polymer resin modifier and a flame retardant .
Comparison with Similar Compounds
Triethyl phosphate can be compared with other similar compounds such as triethyl phosphite, trimethyl phosphate, and dimethyl methylphosphonate. While all these compounds contain phosphate groups, triethylphosphate is unique due to its specific applications as a flame retardant, solvent, and catalyst. Triethyl phosphite, for example, is primarily used as a reducing agent and can react with electrophiles to form phosphonates . Trimethyl phosphate is another similar compound used in various industrial applications .
Conclusion
This compound is a versatile compound with a wide range of applications in industry and scientific research. Its unique properties and ability to undergo various chemical reactions make it valuable in fields such as chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its distinctiveness and importance in various applications.
Properties
IUPAC Name |
ethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXZSIYSNXKHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt) | |
Record name | Ethyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862718 | |
Record name | Ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1623-14-9, 67874-00-4, 78-40-0 | |
Record name | Monoethyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dihydrogen phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoric acid, monoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOETHYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH1WT204A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-56.4 °C | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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